Z-Gly-gly-leu-amc
Description
Z-Gly-Gly-Leu-AMC (benzyloxycarbonyl-Gly-Gly-Leu-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate widely used to measure proteolytic activity, particularly for enzymes with chymotrypsin-like specificity. Its structure includes an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal AMC fluorophore linked via a peptide bond. Upon cleavage by proteases such as the 20S proteasome or bacterial HslVU complexes, the AMC group is released, emitting fluorescence at 460 nm (excitation: 380 nm) .
This substrate is critical in studying proteasome function in cancer cells, as demonstrated in MDA-MB-231 breast cancer models where Z-Gly-Gly-Leu-AMC hydrolysis was used to assess proteasome inhibition by natural products like withaferin A . It also serves as a tool for analyzing ATP-dependent proteolysis in Escherichia coli HslVU complexes and Mycobacterium tuberculosis ClpP proteases .
Properties
Molecular Formula |
C28H32N4O7 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)/t22-/m0/s1 |
InChI Key |
WWRUTMQQQWGCPG-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-leu-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Z-Gly-gly-leu-amc follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Enzymatic Hydrolysis and Substrate Specificity
Z-Gly-Gly-Leu-AMC undergoes hydrolysis at the peptide bond between leucine (Leu) and the 7-amino-4-methylcoumarin (AMC) group when exposed to proteolytic enzymes. This reaction releases free AMC, which fluoresces at 440–460 nm upon excitation at 360–380 nm .
Key Enzymes and Hydrolysis Rates
In studies with Mycobacterium tuberculosis ClpP1P2 protease, Z-Gly-Gly-Leu-AMC demonstrated high specificity, as shown in comparative hydrolysis assays :
| Peptide Substrate | Relative Hydrolysis Rate (%) |
|---|---|
| Z-Gly-Gly-Leu-AMC | 100.0 |
| Ala-Ala-Phe-AMC | 87.0 |
| Suc-Ala-Ala-Phe-AMC | 42.0 |
| Z-Leu-Leu-Arg-AMC | 0.25 |
| Z-Gly-Gly-Arg-AMC | 0.55 |
This table highlights Z-Gly-Gly-Leu-AMC’s superior cleavage efficiency by ClpP1P2 compared to substrates with basic or acidic residues. The chymotrypsin-like activity of the 20S proteasome also preferentially cleaves this substrate .
Activation Mechanisms for Enhanced Proteolysis
The hydrolysis of Z-Gly-Gly-Leu-AMC by ClpP1P2 requires activation by specific peptides or aldehydes. For example:
-
Z-Leu-Leu (dipeptide) increases activity by >1,000-fold at 2.2 mM .
-
Z-Leu-leucinal (aldehyde derivative) shows higher potency (K<sub>d</sub> = 0.24 mM) but lower maximal activation compared to Z-Leu-Leu .
Cooperative Binding
Activation follows a highly cooperative mechanism, with Hill coefficients of 5–7, suggesting that multiple activator molecules bind to the protease to induce conformational changes . This allosteric regulation enables efficient substrate processing.
Structural and Mechanistic Insights
Scientific Research Applications
Z-Gly-Gly-Leu-AMC is a specialized peptide substrate with diverse applications in scientific research, including protease activity assays, drug development, biochemical research, fluorescence microscopy, and biotechnology applications . It is widely utilized in research to measure protease activity, screen drug candidates, investigate protein interactions, visualize protease activity in live cells, and develop biosensors .
Scientific Research Applications of Z-Gly-Gly-Leu-AMC
Protease Activity Assays: Z-Gly-Gly-Leu-AMC serves as a substrate in assays designed to measure protease activity, enabling the study of enzyme kinetics and inhibition in various biological processes . In proteasomal CT-like activity assays, the cell medium is collected to measure free AMCs using a spectral scanning multimode reader . For instance, a mixture of ClpP1 and ClpP2 was found to be inactive in hydrolyzing Z-Gly-Gly-Leu-AMC . The typical substrate solution is adjusted to a pH of 7.5 when assaying proteasome activity with Z-Gly-Gly-Leu-AMC .
A study compared the rates of hydrolysis of various peptide substrates, revealing that Z-Gly-Gly-Leu-amc had a relative hydrolysis rate of 100% when compared to other substrates .
Drug Development: In the pharmaceutical industry, Z-Gly-Gly-Leu-AMC plays a crucial role in screening potential drug candidates that target specific proteases. This aids in developing therapies for diseases such as cancer and viral infections .
Biochemical Research: Researchers use Z-Gly-Gly-Leu-AMC to investigate protein interactions and post-translational modifications, enhancing the understanding of cellular mechanisms and signaling pathways .
Fluorescence Microscopy: This compound can be employed in fluorescence microscopy to visualize protease activity in live cells, providing insights into cellular functions and disease states .
Biotechnology Applications: In biotechnology, Z-Gly-Gly-Leu-AMC is used in developing biosensors and diagnostic tools, facilitating the detection of specific proteases in clinical samples .
Case Study: Matrine and Prostate Cancer Cells
A study assessed the inhibitory function of matrine on proteasomal CT-like activity in prostate cancer cells, where DU 145 or PC-3 prostate cancer cells were seeded in cell culture plates . The cells were incubated with different doses of matrine and then cultured with Z-Gly-Gly-Leu-AMC substrate to determine proteasomal CT-like activity . The study found that matrine caused cell cycle arrest and induced apoptosis in human prostate cancer cells in vitro and in vivo .
Table: Comparison of Hydrolysis Rates with Different Substrates
| Peptide substrate | Relative rates of hydrolysis (%) |
|---|---|
| Hydrophobic P1 residue | |
| Z-Gly-Gly-Leu-amc | 100.0 |
| Suc-Leu-Leu-Val-Tyr-amc | 0.8 |
| Suc-Leu-Tyr-amc | 11.5 |
| Z-Leu-Leu-Leu-amc | 0.15 |
| Z-Leu-Leu-amc | 4.7 |
| Z-Ala-Ala-Ala-amc | 3.6 |
| Suc-Ala-Leu-Pro-Phe-amc | 0.12 |
| Suc-Ala-Ala-Pro-Ala-amc | 0.08 |
| Ala-Ala-Phe-amc | 87.0 |
| Suc-Ala-Ala-Phe-amc | 42.0 |
Mechanism of Action
The mechanism of action of Z-Gly-gly-leu-amc involves its cleavage by proteases. The protease recognizes the peptide sequence and cleaves the bond between the leucine and AMC, releasing the fluorescent AMC moiety. This fluorescence can be measured to quantify protease activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorogenic AMC-linked substrates are pivotal in enzymology for their sensitivity and specificity. Below is a comparative analysis of Z-Gly-Gly-Leu-AMC with structurally and functionally related compounds:
Table 1: Comparison of Z-Gly-Gly-Leu-AMC with Similar Fluorogenic Substrates
Key Insights:
Sequence Specificity: Z-Gly-Gly-Leu-AMC’s Gly-Gly-Leu motif favors chymotrypsin-like proteases, while Z-Leu-Leu-Leu-AMC’s triple leucine sequence enhances affinity for eukaryotic proteasomes . Substrates like Z-Gly-Pro-AMC (Gly-Pro) are tailored for collagenases, highlighting the role of amino acid composition in enzyme recognition .
ATP Dependency :
- Z-Gly-Gly-Leu-AMC hydrolysis by HslVU requires ATP, with activity peaking at 1 mM ATP . In contrast, casein degradation by the same complex demands higher ATP concentrations (>5 mM), suggesting substrate-specific energy requirements .
Mutation Sensitivity: Mutations in the HslU ATPase (e.g., Y91A) double Z-Gly-Gly-Leu-AMC hydrolysis rates but minimally affect casein degradation, indicating preferential unfolding of small peptides .
Applications in Disease Models :
- Z-Gly-Gly-Leu-AMC is uniquely employed in tuberculosis research due to its cleavage by Mtb ClpP , whereas Z-Leu-Leu-Leu-AMC is predominant in eukaryotic proteasome studies .
Biological Activity
Z-Gly-Gly-Leu-AMC (also known as Z-GGL-AMC) is a fluorogenic substrate extensively used in biochemical assays to study protease activity, particularly the chymotrypsin-like activity of proteasomes. This article delves into the biological activity of Z-Gly-Gly-Leu-AMC, highlighting its enzymatic applications, substrate specificity, and relevant case studies.
- Molecular Formula : C₃₃H₄₃N₇O₉S
- Molecular Weight : 536.6 g/mol
- CAS Number : 97792-39-7
- Appearance : White powder
- Purity : ≥98% (TLC)
Enzymatic Activity
Z-Gly-Gly-Leu-AMC serves as a substrate for various proteases, particularly the ClpP protease from Mycobacterium tuberculosis. Its hydrolysis can be quantitatively measured using fluorescence, which allows for detailed analysis of proteolytic activity. The following table summarizes the relative rates of hydrolysis for different peptide substrates compared to Z-Gly-Gly-Leu-AMC:
| Peptide Substrate | Relative Hydrolysis Rate (%) |
|---|---|
| Z-Gly-Gly-Leu-AMC | 100.0 |
| Suc-Leu-Leu-Val-Tyr-AMC | 0.8 |
| Suc-Leu-Tyr-AMC | 11.5 |
| Z-Leu-Leu-Leu-AMC | 0.15 |
| Z-Ala-Ala-Ala-AMC | 3.6 |
| Z-Phe-Val-Arg-AMC | 0.18 |
This data illustrates that Z-Gly-Gly-Leu-AMC is a highly effective substrate for ClpP protease activity, significantly outperforming other tested substrates in terms of hydrolysis efficiency .
The activation of ClpP protease by Z-Gly-Gly-Leu-AMC is enhanced in the presence of certain activating peptides, such as Z-Leu-Leu. Studies have shown that these activators can increase the hydrolysis rate by over 1000-fold under specific conditions . The concentration dependence for activation indicates a cooperative mechanism, suggesting that multiple molecules bind to ClpP1P2 to stimulate its activity.
Study on Proteasome Activity in Nematodes
A study investigating the effects of germline-lacking nematodes on proteasome activity utilized Z-Gly-Gly-Leu-AMC to monitor chymotrypsin-like activity. Results indicated that these nematodes exhibited increased proteasome activity, suggesting a compensatory mechanism in response to genetic modifications .
Application in Cancer Research
Z-Gly-Gly-Leu-AMC has been utilized in cancer research to assess proteasomal degradation pathways. In a study examining myokine regulation and MHC class I expression in idiopathic inflammatory myopathies, this substrate was crucial for measuring chymotrypsin-like activity within immunoproteasomes .
Cardiovascular Research
In cardiovascular studies, Z-Gly-Gly-Leu-AMC was employed to evaluate the specificity and inhibition of various serine proteases involved in thrombotic pathways. The Km value for thrombin with this substrate was determined to be 168 μM, providing insights into its potential therapeutic applications .
Q & A
Q. What is the role of Z-Gly-Gly-Leu-AMC in protease activity assays, and how is its specificity validated?
Z-Gly-Gly-Leu-AMC is a fluorogenic substrate used to measure proteasomal chymotrypsin-like (CT-like) activity. The cleavage of the peptide bond by proteases releases the 7-amino-4-methylcoumarin (AMC) group, which fluoresces under UV light. Specificity is validated using competitive inhibitors (e.g., MG-132 for proteasomes) and by confirming the absence of activity in protease-deficient cell lines . Purity validation via HPLC (≥95%) ensures minimal interference from impurities .
Q. How should researchers optimize substrate concentration in kinetic assays using Z-Gly-Gly-Leu-AMC?
Substrate concentration is optimized using Michaelis-Menten kinetics. Start with a range of concentrations (e.g., 10–100 µM) and measure initial reaction rates. Plotting rate vs. concentration identifies the linear range (typically below Km). Avoid concentrations >40 µM to prevent substrate inhibition, as observed in MDA-MB-231 cell assays .
Q. What are the critical storage conditions to maintain Z-Gly-Gly-Leu-AMC stability?
Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Reconstitute in anhydrous DMSO and aliquot to avoid freeze-thaw cycles, which degrade AMC fluorescence. Stability studies show >90% activity retention after two years under these conditions .
Advanced Research Questions
Q. How can researchers reconcile contradictory kinetic data when using Z-Gly-Gly-Leu-AMC across different cell lines?
Contradictions may arise from variations in proteasome subunit composition or cellular ATP levels. Normalize data to proteasome activity using a housekeeping protease (e.g., trypsin-like activity). Include positive controls (e.g., bortezomib) and validate with immunoblotting for proteasome subunits .
Q. What methodological considerations are essential when combining Z-Gly-Gly-Leu-AMC assays with molecular dynamics (MD) simulations?
Align experimental conditions (pH, temperature) with simulation parameters. Use the Berendsen thermostat algorithm to maintain constant temperature in MD simulations, ensuring compatibility with experimental kinetic data. Validate simulations by comparing calculated binding free energies with experimental IC50 values .
Q. How can researchers design experiments to distinguish between proteasome-specific and non-specific cleavage of Z-Gly-Gly-Leu-AMC in complex biological samples?
Employ a three-step approach:
Q. What statistical methods are recommended for analyzing time-dependent fluorescence data from Z-Gly-Gly-Leu-AMC assays?
Use non-linear regression to fit fluorescence curves to a first-order kinetic model:
where is fluorescence intensity, is the rate constant, and is time. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons to address variability in biological replicates .
Methodological and Analytical Challenges
Q. How should researchers address batch-to-batch variability in Z-Gly-Gly-Leu-AMC purity?
Request certificate of analysis (CoA) from suppliers detailing HPLC purity (≥95%) and mass spectrometry verification. Cross-validate new batches using internal standards (e.g., Z-Gly-Pro-AMC) in control assays .
Q. What strategies improve signal-to-noise ratios in low-abundance proteasome activity assays using Z-Gly-Gly-Leu-AMC?
Q. How can researchers integrate Z-Gly-Gly-Leu-AMC data with multi-omics studies to explore proteasome regulation pathways?
Correlate proteasome activity with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify upstream regulators (e.g., NRF1, FOXO4) linked to observed activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
